Oxirane, (heptadecafluorooctyl)-
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Overview
Description
Oxirane, (heptadecafluorooctyl)-, also known as perfluorooctyl oxirane, is a fluorinated epoxide. This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a heptadecafluorooctyl group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Cyclization: One common method for synthesizing oxiranes involves the intramolecular cyclization of halogenated alcohols in the presence of a base.
Alkene Epoxidation: Another widely used method is the epoxidation of alkenes using peracids such as meta-chloroperbenzoic acid (MCPBA).
Industrial Production Methods
On an industrial scale, oxiranes are often produced by the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen .
Chemical Reactions Analysis
Types of Reactions
Ring-Opening Reactions: Oxiranes are highly reactive due to the ring strain in the three-membered ring. They readily undergo ring-opening reactions in the presence of nucleophiles or acids.
Nucleophilic Substitution: Oxiranes can undergo nucleophilic substitution reactions, where the nucleophile attacks the less substituted carbon of the oxirane ring, leading to ring opening.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and other strong acids can catalyze the ring-opening of oxiranes.
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with oxiranes to form various products.
Major Products
The major products of oxirane ring-opening reactions are typically diols, amino alcohols, or thioethers, depending on the nucleophile used .
Scientific Research Applications
Oxirane, (heptadecafluorooctyl)-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxirane, (heptadecafluorooctyl)-, primarily involves the ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The nucleophile attacks the less substituted carbon of the oxirane ring, leading to ring opening and the formation of a new bond. This mechanism is utilized in various synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: The simplest oxirane, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another common oxirane, used in the production of polyurethane foams and as a fumigant.
Uniqueness
Oxirane, (heptadecafluorooctyl)-, is unique due to the presence of the heptadecafluorooctyl group, which imparts it with exceptional chemical resistance, low surface energy, and unique reactivity compared to non-fluorinated oxiranes. These properties make it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F17O/c11-3(12,2-1-28-2)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQHIAPIABYQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F17O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471973 |
Source
|
Record name | (Heptadecafluorooctyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52835-16-2 |
Source
|
Record name | (Heptadecafluorooctyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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